Aclarlubicin HCl -

Aclarlubicin HCl

Catalog Number: EVT-1580523
CAS Number:
Molecular Formula: C42H54ClNO15
Molecular Weight: 848.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Aclarlubicin Hydrochloride is synthesized through chemical modifications of natural products derived from the Streptomyces species. The synthesis process typically involves the alteration of the daunorubicin structure to enhance its therapeutic properties and reduce cardiotoxicity, a common side effect associated with many anthracyclines.

Classification

Aclarlubicin Hydrochloride falls under the category of anthracycline antibiotics. These compounds are characterized by their complex polycyclic structures and are widely used in oncology due to their ability to inhibit DNA synthesis in rapidly dividing cells.

Synthesis Analysis

Methods

The synthesis of Aclarlubicin Hydrochloride can be achieved through several methods, including total synthesis and semi-synthesis from natural precursors. The semi-synthetic route often involves the modification of daunorubicin through various chemical reactions such as oxidation, reduction, or substitution.

Technical Details

  1. Starting Material: Daunorubicin serves as the primary precursor.
  2. Reagents: Various reagents may be employed depending on the desired modifications, including oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
  3. Conditions: Reactions are typically carried out under controlled temperatures and pH levels to optimize yield and purity.
Molecular Structure Analysis

Structure

Aclarlubicin Hydrochloride possesses a complex molecular structure characterized by multiple fused rings. Its molecular formula is C₁₄H₁₈ClN₃O₃, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Data

  • Molecular Weight: Approximately 303.76 g/mol.
  • Chemical Structure: The compound features a tetracyclic ring system typical of anthracyclines, with hydroxyl groups that play a crucial role in its pharmacological activity.
Chemical Reactions Analysis

Reactions

Aclarlubicin Hydrochloride undergoes various chemical reactions that are critical for its activity and stability:

  1. Intercalation: The compound intercalates between DNA base pairs, leading to disruption of DNA replication.
  2. Redox Reactions: It can participate in redox reactions that generate reactive oxygen species, contributing to its cytotoxic effects.

Technical Details

  • Mechanism: The intercalation process alters the helical structure of DNA, preventing transcription and replication.
  • Stability: The presence of hydroxyl groups enhances solubility and stability in physiological conditions.
Mechanism of Action

Process

Aclarlubicin Hydrochloride exerts its antitumor effects primarily through DNA intercalation. Upon binding to DNA, it inhibits topoisomerase II activity, leading to double-strand breaks during DNA replication.

Data

  • Inhibition Rate: Studies have shown that Aclarlubicin can inhibit cancer cell proliferation at low micromolar concentrations.
  • Selectivity: The compound displays selective toxicity towards cancer cells compared to normal cells due to differences in cell cycle dynamics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aclarlubicin Hydrochloride typically appears as a reddish-brown powder.
  • Solubility: It is soluble in water and organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • pH Stability: The compound remains stable within a pH range of 4 to 7.
  • Decomposition: Aclarlubicin may decompose when exposed to strong acids or bases.
Applications

Scientific Uses

Aclarlubicin Hydrochloride is primarily used in oncology for:

  • Cancer Treatment: Effective against various cancers including leukemia and lymphoma.
  • Research Applications: Used in studies investigating drug resistance mechanisms in cancer cells and exploring new therapeutic combinations.
Historical Context and Development of Aclarubicin HCl

Discovery and Isolation from Streptomyces galilaeus: Early Screening and Characterization

The discovery of aclarubicin (aclacinomycin A) traces back to 1975, when Japanese researcher T. Oki and colleagues isolated an antibiotic complex from Streptomyces galilaeus strain MA144-M1 found in a soil sample collected at Kamiosaki, Japan [1]. Initial screening revealed potent antileukemic activity in murine models, distinguishing it from previously identified anthracyclines. The compound was extracted from bacterial cell cultures through silica gel chromatography and structurally characterized using advanced spectroscopic techniques, including NMR and mass spectroscopy [1]. Early pharmacological evaluation demonstrated that aclarubicin maintained anticancer efficacy comparable to first-generation anthracyclines like daunorubicin while exhibiting significantly reduced cardiotoxicity in preclinical models—a finding that prompted extensive investigation into its unique molecular properties [1] [7].

Unlike the bright red coloration typical of doxorubicin solutions, aclarubicin exhibited distinct yellow-orange fluorescence in solution, with peak emission observed under red light filters (excitation 530–550 nm/emission 575 nm) [7]. This intrinsic fluorescence property later proved instrumental in tracking its subcellular distribution, revealing unexpected cytoplasmic accumulation in mitochondria—a characteristic not thoroughly investigated during initial development [7]. The discovery process exemplified the successful application of natural product screening in anticancer drug development, with soil microorganisms continuing to serve as reservoirs for structurally novel bioactive compounds.

Table 1: Key Characteristics of Aclarubicin Discovery

PropertyCharacteristicSignificance
Source OrganismStreptomyces galilaeus MA144-M1Producer of aclacinomycin antibiotic complex
Discovery LocationKamiosaki, JapanSoil sample collection site
Isolation MethodSilica gel chromatographyCompound separation from culture extracts
Structural AnalysisNMR and mass spectroscopyConfirmation of novel anthracycline structure
Initial BioactivityLeukemia inhibition in miceFoundation for clinical development

Structural Evolution from First-Generation Anthracyclines: Comparative Analysis of Sugar Moieties

Aclarubicin's distinction from first-generation anthracyclines resides primarily in its sophisticated oligosaccharide architecture. While doxorubicin and daunorubicin contain a single amino sugar (α-L-daunosamine), aclarubicin features a trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A attached at the C-7 position of the aglycone aklavinone [1] . This extended carbohydrate moiety significantly alters molecular interactions with biological targets. The rhodosamine component contains an N,N-dimethylated amino group, which enhances lipophilicity and influences subcellular trafficking patterns [2]. Hybridization studies systematically exchanging structural elements between doxorubicin and aclarubicin demonstrated that the trisaccharide configuration substantially reduced DNA double-strand break formation while maintaining potent histone eviction capabilities [2].

The stereochemical complexity of aclarubicin's glycan appendage presented significant synthetic challenges. Gold(I)-mediated glycosylation techniques enabled the stereoselective construction of the trisaccharide-aklavinone linkage, achieving 64–73% yields—a substantial improvement over earlier methods [2]. Structure-activity relationship studies revealed that minor modifications in the carbohydrate domain dramatically influenced cytotoxicity profiles. For example, removal of the cinerulose moiety or demethylation of the terminal amine decreased potency against leukemia cell lines by 5- to 10-fold [2] [8]. The structural complexity also conferred reduced susceptibility to efflux transporters (P-glycoprotein), partially overcoming a key resistance mechanism limiting first-generation anthracyclines [1] .

Table 2: Structural Comparison of Anthracycline Glycosylation Patterns

AnthracyclineAglyconeSugar MoietiesGlycosidic LinkagesBiological Consequence
DoxorubicinDoxorubicinoneα-L-daunosamine (monosaccharide)C7-O-αDNA breaks, cardiotoxicity
DaunorubicinDaunorubicinoneα-L-daunosamine (monosaccharide)C7-O-αStandard leukemia therapy
AclarubicinAklavinoneα-L-rhodosamine-N,N-dimethyl → 4-O-α-L-cinerulose A → 4-O-α-L-deoxyfucose (trisaccharide)C7-O-αReduced DNA breaks, mitochondrial targeting

Rationale for Classification as a Second-Generation Anthracycline: Cardiotoxicity Mitigation Strategies

Aclarubicin earned its designation as a second-generation anthracycline through deliberate molecular refinements targeting the dose-limiting cardiotoxicity that plagues first-generation agents. Mechanistically, it diverges from doxorubicin by functioning as a catalytic inhibitor of topoisomerase II rather than a poison that stabilizes DNA-enzyme cleavage complexes [1] [3]. This distinction proved pharmacologically critical: while doxorubicin induces permanent DNA double-strand breaks through topoisomerase II poisoning—a key driver of cardiomyocyte apoptosis—aclarubicin reversibly inhibits topoisomerase II binding to DNA without generating persistent DNA lesions [3] . Contemporary research demonstrates that anthracycline cardiotoxicity primarily results from the combination of chromatin damage (histone eviction) and DNA damage [3]. Aclarubicin selectively induces histone eviction from facultative heterochromatin marked by H3K27me3 modifications without concomitant DNA break formation, thereby decoupling anticancer efficacy from cardiotoxicity [1] [3].

Preclinical models established that aclarubicin accumulates in cardiac tissue at concentrations 30–50% lower than doxorubicin while achieving comparable tumor levels, partly explaining its improved safety profile [3]. Mitochondrial respiratory studies revealed another dimension to its cardioprotective properties: although aclarubicin concentrates in mitochondria as visualized by fluorescence tracking, it reduces oxygen consumption rate (OCR) by only 15–30% compared to doxorubicin's 60–80% suppression at equimolar concentrations [7]. This moderated metabolic disruption preserves cardiomyocyte energy homeostasis. The clinical translation of these advantages is evidenced by its safe administration after maximum cumulative doses of doxorubicin or idarubicin have been reached, enabling extended treatment regimens previously impossible with first-generation anthracyclines [3] . The drug's reclassification as second-generation thus reflects successful structure-guided toxicity mitigation rather than mere chronological development.

Table 3: Mechanistic Basis for Cardiotoxicity Reduction in Aclarubicin

Toxicity MechanismDoxorubicin EffectAclarubicin EffectExperimental Evidence
Topoisomerase II PoisoningDNA double-strand breaksCatalytic inhibition without DNA breaksγH2AX foci absent in cardiomyocytes [3]
Reactive Oxygen SpeciesHigh ROS generation via semiquinone cyclingModerate ROS at lower concentrationsIC50 ROS: 0.274–0.621 μM vs DOX 2.842–5.321 μM [1]
Mitochondrial RespirationSevere OCR suppressionModerate OCR reduction15–30% vs 60–80% OCR decrease at 1μM [7]
Histone Eviction SpecificityActive gene bodiesFacultative heterochromatin (H3K27me3)ChIP-seq in cardiac progenitor cells [3]

The structural and pharmacological evolution embodied by aclarubicin provides a template for developing third-generation anthracyclines. Its clinical validation in acute leukemias—particularly in elderly patients and those with cardiovascular comorbidities—demonstrates the therapeutic impact of molecular refinements targeting toxicity reduction without compromising anticancer efficacy. Contemporary drug design efforts continue to build upon these principles, with several aclarubicin-inspired analogues currently in preclinical development.

Properties

Product Name

Aclarlubicin HCl

IUPAC Name

methyl (2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride

Molecular Formula

C42H54ClNO15

Molecular Weight

848.3 g/mol

InChI

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35?,39?,40?,42+;/m0./s1

InChI Key

KUSMIBXCRZTVML-GCYJRYRVSA-N

Synonyms

aclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.